3-(3-chlorophenyl)-6,7-dimethyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one

CYP3A4 inhibition drug metabolism quinazolinone selectivity

3-(3-Chlorophenyl)-6,7-dimethyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one (CAS 351225-51-9) is a synthetic 3,4-dihydroquinazolin-2(1H)-one derivative. The compound belongs to a chemotype disclosed in patent US 6,759,410 B1 as CSBP/p38 kinase inhibitors, where the 4-methylidene substitution and the N3-(3-chlorophenyl) group are key structural determinants.

Molecular Formula C17H15ClN2O
Molecular Weight 298.8 g/mol
Cat. No. B11653242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenyl)-6,7-dimethyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one
Molecular FormulaC17H15ClN2O
Molecular Weight298.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)NC(=O)N(C2=C)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H15ClN2O/c1-10-7-15-12(3)20(14-6-4-5-13(18)9-14)17(21)19-16(15)8-11(10)2/h4-9H,3H2,1-2H3,(H,19,21)
InChIKeyVIPFCJOFPWJJJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorophenyl)-6,7-dimethyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one: Core Scaffold and Supplier-Quality Baseline for Quinazolinone-Based p38 MAP Kinase Inhibitor Procurement


3-(3-Chlorophenyl)-6,7-dimethyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one (CAS 351225-51-9) is a synthetic 3,4-dihydroquinazolin-2(1H)-one derivative. The compound belongs to a chemotype disclosed in patent US 6,759,410 B1 as CSBP/p38 kinase inhibitors, where the 4-methylidene substitution and the N3-(3-chlorophenyl) group are key structural determinants [1]. Publicly curated bioactivity data from BindingDB (ChEMBL deposition) for this compound report inhibitory activity against several cytochrome P450 isoforms, including CYP2C19 (Ki = 50,000 nM), CYP2E1 (IC50 = 50,000 nM), and CYP3A4 (IC50 = 5,490 nM), in human liver microsomal assays [2]. This baseline CYP inhibition profile provides a quantifiable starting point for assessing selectivity risks and comparing close structural analogs during procurement.

Why 3-(3-Chlorophenyl)-6,7-dimethyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one Cannot Be Replaced by Generic Quinazolinone Analogs for p38-Directed Projects


Within the 3,4-dihydroquinazolin-2(1H)-one class, subtle modifications to the N3-aryl substituent and the C6/C7 substitution pattern profoundly alter both target potency and CYP off-target liability. The 3-chlorophenyl isomer exhibits a measurable CYP3A4 IC50 of 5,490 nM, whereas in-class analogs bearing a 4-chlorophenyl or 3,4-dichlorophenyl substitution may exhibit significantly different CYP inhibition profiles due to altered steric and electronic interactions within the CYP active site [1]. The 4-methylidene moiety further distinguishes this compound from fully aromatic quinazolinones by introducing a unique conformational constraint that can impact binding to the p38 kinase hinge region [2]. These structure-dependent differences mean that substituting one dihydroquinazolinone for another without rigorous comparative profiling can introduce unforeseen metabolic liabilities or alter the balance between desired kinase inhibition and CYP-mediated clearance, rendering simple generic interchange scientifically unsound.

Quantitative Evidence Guide: Differential CYP Inhibition, Kinase Selectivity, and Physicochemical Properties of 3-(3-Chlorophenyl)-6,7-dimethyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one vs. Closest Analogs


CYP3A4 Inhibition: 3-(3-Chlorophenyl) Isomer vs. In-Class 4-Chlorophenyl Analog

The 3-(3-chlorophenyl) isomer demonstrates a moderate CYP3A4 IC50 of 5,490 nM in human liver microsomes, whereas closely related dihydroquinazolinones featuring a 4-chlorophenyl substitution are expected to show divergent CYP3A4 affinities based on established SAR that positions the chlorine atom's location as a critical determinant of CYP binding. While direct head-to-head CYP3A4 data for the 4-chloro isomer are not publicly deposited in the same assay system, the available BindingDB record for the 3-chloro compound provides a quantifiable benchmark [1]. This difference matters because CYP3A4 inhibition is a common source of drug-drug interactions, and selecting the isomer with a known, moderate CYP3A4 IC50 allows researchers to anticipate and manage metabolic liability risks early in hit-to-lead campaigns.

CYP3A4 inhibition drug metabolism quinazolinone selectivity

CYP2C19 Inhibition: Meta-Chlorophenyl Substitution vs. 3,4-Dichlorophenyl Analog

The target compound inhibits CYP2C19 with a Ki of 50,000 nM in a recombinant enzyme assay, representing very weak affinity [1]. By comparison, the 3,4-dichlorophenyl analog (CAS 351225-48-4) introduces an additional chlorine at the para position, which is anticipated to increase lipophilicity and potentially enhance CYP2C19 binding, although confirmatory data are lacking in public repositories. The weak CYP2C19 Ki of the mono-chloro compound suggests a comparatively lower risk of CYP2C19-mediated drug interactions, which is a notable factor when selecting among available dihydroquinazolinone building blocks for multi-target inhibitor libraries where CYP2C19 selectivity is desired.

CYP2C19 inhibition isoform selectivity quinazolinone SAR

CYP2E1 Inhibition: 3-Chlorophenyl Compound vs. Class-Average Baseline for Dihydroquinazolinones

The compound exhibits a CYP2E1 IC50 of 50,000 nM in human liver microsomes using chlorzoxazone as a probe substrate [1]. While CYP2E1 inhibition data for close structural analogs are not systematically available in public databases, this value can serve as a class-level baseline for dihydroquinazolinones bearing a mono-chlorophenyl N3 substituent. In contrast, established p38 inhibitors such as SB 203580, a pyridinylimidazole, show negligible CYP2E1 inhibition at concentrations up to 10 µM [2], but they belong to a different chemotype and do not represent a direct substitution alternative. The extremely weak CYP2E1 IC50 of the 3-chlorophenyl dihydroquinazolinone indicates that CYP2E1-related toxicity or bioactivation pathways are unlikely to be triggered, which is a valuable attribute for compounds intended for chronic dosing models.

CYP2E1 inhibition hepatic metabolism off-target liability

Physicochemical Differentiation: LogP and Rotatable Bond Count of 3-(3-Chlorophenyl) Isomer vs. 3-Ethyl Analog

Calculated physicochemical properties indicate that 3-(3-chlorophenyl)-6,7-dimethyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one has a predicted logP of approximately 3.3–3.6 and contains one rotatable bond (the N3–phenyl bond) . In contrast, the 3-ethyl analog (CAS 1227730-51-9) exhibits a significantly lower predicted logP (~2.3) and one additional rotatable bond due to the ethyl group . The higher logP of the 3-chlorophenyl compound translates to increased membrane permeability potential but may also elevate metabolic clearance, whereas the lower logP of the 3-ethyl analog suggests better aqueous solubility at the expense of passive permeability. These calculated differences are directly relevant when selecting compounds for cell-based assays where permeability-solubility balance is critical.

lipophilicity drug-likeness physicochemical properties

Optimal Procurement and Application Scenarios for 3-(3-Chlorophenyl)-6,7-dimethyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one Based on Quantified Differentiators


CYP Liability Profiling Kit for Quinazolinone-Based Kinase Inhibitor Libraries

Procurement teams assembling a panel of dihydroquinazolinone building blocks for CYP inhibition screening can include this compound as a characterized reference standard. Its known CYP3A4 IC50 (5,490 nM), CYP2C19 Ki (50,000 nM), and CYP2E1 IC50 (50,000 nM) [1] provide a calibrated benchmark against which newly synthesized analogs can be compared, enabling rapid identification of substitution patterns that significantly increase CYP inhibition beyond the baseline established by the 3-chlorophenyl isomer.

Lipophilicity-Dependent Permeability Screening in Caco-2 or PAMPA Models

Given its predicted logP of ~3.3–3.6 [1], this compound is suitable as a moderately lipophilic probe in permeability assays. When benchmarked against the 3-ethyl analog (predicted logP ~2.3) , the pair can serve as matched controls to dissect the contribution of lipophilicity to passive permeability within the dihydroquinazolinone scaffold, aiding in the rational design of analogs with optimized absorption characteristics.

Negative Control for CYP2E1-Mediated Toxicity Studies

The very weak CYP2E1 inhibitory potency (IC50 = 50,000 nM) [1] qualifies this compound as a negative control compound in hepatocyte toxicity assays designed to assess CYP2E1-dependent bioactivation. It can be used in parallel with known CYP2E1 inducers or substrates to validate assay sensitivity and confirm that observed toxicity is CYP2E1-dependent, not due to off-target effects from the quinazolinone core.

Dihydroquinazolinone Scaffold Reference for p38 MAP Kinase Inhibitor SAR Expansion

Although direct p38 IC50 data for this specific compound are not publicly available, its core structure matches the dihydroquinazolinone chemotype disclosed in patent US 6,759,410 B1 for p38 kinase inhibition [1]. The compound can serve as an advanced intermediate or scaffold reference for medicinal chemistry teams exploring N3-substitution SAR around the p38 pharmacophore, with the benefit that its CYP inhibition profile is already partially characterized, reducing the risk of late-stage metabolic liability discoveries.

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